META060
Description
Properties
IUPAC Name |
Unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
META-060; META060; META 060 |
Origin of Product |
United States |
Molecular and Chemical Biology of Meta060
Structural Basis for Biological Activity of META060 Analogs
The biological activity of this compound and its analogs is intrinsically linked to their specific chemical structures, which allow them to interact with key molecular targets within the body. This compound is a member of the class of reduced iso-alpha-acids, which are derivatives of the alpha-acids found in hops. mdpi.com The isomerization and subsequent reduction of these alpha-acids lead to the formation of a class of compounds with distinct biological properties.
Research has indicated that this compound's effects on glucose homeostasis and insulin (B600854) sensitivity are similar to those of rosiglitazone (B1679542), a known agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). mdpi.comuniversiteitleiden.nl This suggests that this compound may exert some of its effects through the activation of PPAR-γ. However, unlike rosiglitazone, this compound has been observed to prevent weight gain, pointing towards an alternative or additional mechanism of action. mdpi.comuniversiteitleiden.nl It is speculated that the ability of iso-alpha-acids like this compound to improve glucose metabolism and insulin sensitivity may stem from their partial agonism of PPAR-γ, coupled with agonism of PPAR-α receptors. mdpi.com The activation of PPAR-α is a mechanism shared with fibrate drugs, which are known to modulate lipid metabolism. mdpi.com
Another significant molecular target for this compound is the G-protein coupled receptor 120 (GPR120), an omega-3 fatty acid receptor. researchgate.net Activation of GPR120 is known to inhibit inflammatory pathways, such as the NF-κB signaling pathway, and play a role in glucose homeostasis and insulin sensitivity. researchgate.net By acting as a novel natural agonist for GPR120, this compound can modulate these pathways, contributing to its anti-inflammatory and insulin-sensitizing effects. researchgate.net
The anti-inflammatory properties of this compound have also been attributed to its ability to inhibit several kinases in the NF-κB pathway, including glycogen (B147801) synthase kinase 3 (GSK-3) and phosphatidylinositol-3-kinase (PI3K). universiteitleiden.nl Furthermore, this compound has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide, and cyclooxygenase-2 (COX-2) in response to lipopolysaccharide (LPS) stimulation. plos.org
The table below summarizes the key molecular targets of this compound and the associated biological activities.
| Molecular Target | Biological Activity |
| Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) | Partial agonism contributes to improved insulin sensitivity and glucose homeostasis. |
| Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) | Agonism contributes to the modulation of lipid metabolism. |
| G-protein Coupled Receptor 120 (GPR120) | Activation leads to anti-inflammatory effects and improved insulin sensitivity. |
| Nuclear Factor-kappa B (NF-κB) Pathway Kinases (GSK-3, PI3K) | Inhibition of these kinases contributes to the anti-inflammatory activity of this compound. |
Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds
While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the broader context of iso-alpha-acids and their derivatives provides valuable insights. The development of a robust total synthesis of iso-alpha-acids is noted as a crucial step to enable further investigation of biological SAR and to support pharmaceutical development. google.com
The biological activity of the parent alpha-acids, from which this compound is derived, is known to be influenced by the nature of the acyl side chain. These side chains are derived from hydrophobic amino acids such as leucine, valine, and isoleucine, giving rise to humulone, cohumulone, and adhumulone, respectively. mdpi.com The isomerization and reduction processes that convert these alpha-acids into compounds like this compound introduce further structural modifications that are critical for their bioactivity.
For related phytochemicals, SAR studies have demonstrated that minor structural modifications can lead to significant changes in biological activity. For instance, in the case of flavonoids that interact with PPARα, the presence and position of hydroxyl and methoxy groups can dramatically alter their agonistic activity. nih.gov This highlights the importance of specific functional groups and their spatial arrangement for effective receptor binding and activation.
Derivation and Chemical Synthesis Methodologies for this compound in Research Contexts
This compound used in research is a reduced iso-alpha acid derived from an extract of Humulus lupulus L. universiteitleiden.nl The natural alpha-acids present in hops undergo an isomerization process, often facilitated by heat during the brewing process, to form iso-alpha-acids. These iso-alpha-acids can then be further chemically modified through a reduction reaction to yield tetrahydro-iso-alpha-acids, the class of compounds to which this compound belongs. mdpi.com
A general synthetic strategy for a related compound, KDT501, starts from the readily available starting material, phloroglucinol. google.com The synthesis involves a key acylation step in the presence of a Friedel-Crafts catalyst to produce an acylphloroglucinol intermediate. google.com This approach allows for the potential to introduce chemical labels and to derivatize the hop bitter acids, which is crucial for detailed SAR studies and pharmaceutical development. google.com
Another relevant synthetic methodology is the chemical synthesis of dihydro-iso-alpha-acids, which involves the isomerization of alpha-acids followed by hydrogenation. spkx.net.cn The optimization of this process has been explored using single factor and orthogonal array design methods to determine the optimal reaction conditions, including temperature, time, and the amounts of reagents such as sodium borohydride (NaBH4) and potassium hydroxide (KOH). spkx.net.cn These studies have demonstrated that high yields of dihydro-iso-α-acids can be achieved under optimized conditions. spkx.net.cn
The table below outlines the primary methodologies for obtaining this compound for research purposes.
| Methodology | Description | Starting Material | Key Steps |
| Derivation from Natural Source | Extraction and chemical modification of compounds from the hop plant. | Alpha-acids from Humulus lupulus L. extract | Isomerization, Reduction |
| Total Chemical Synthesis | Complete chemical synthesis from simple, commercially available precursors. | Phloroglucinol | Friedel-Crafts Acylation |
| Semi-synthesis | Chemical modification of isolated natural products. | Iso-alpha-acids | Hydrogenation (e.g., using NaBH4) |
Mechanistic Investigations of Meta060 Actions
Modulation of Cellular Signaling Pathways by META060
This compound's influence on cellular processes is largely mediated by its ability to modulate critical signaling cascades involved in inflammation, metabolism, and cellular homeostasis.
This compound has been demonstrated to be a potent inhibitor of the Nuclear Factor Kappa B (NF-κB) pathway, a central regulator of inflammatory responses. Studies show that this compound dose-dependently inhibits NF-κB activation. nih.govnih.gov This inhibition extends to multiple kinases upstream within the NF-κB signaling cascade, including Bruton's tyrosine kinase (BTK), phosphatidylinositol 3-kinase (PI3K), and glycogen (B147801) synthase kinase 3 (GSK3). nih.govnih.govnih.gov The suppression of NF-κB activation by this compound leads to a significant reduction in lipopolysaccharide (LPS)-mediated inflammation. nih.govnih.gov Furthermore, this compound has been shown to attenuate TNF-α-activated inflammation and inhibit the activity of both NF-κB and activator protein-1 (AP-1) in THP-1 monocytes. libretexts.orgamericanelements.comnih.gov
Research indicates that this compound influences Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptor proteins that play crucial roles in metabolism and inflammation. The effects of this compound on insulin (B600854) sensitivity are comparable to those of rosiglitazone (B1679542), a known PPARγ agonist. wikipedia.orgontosight.ai This similarity suggests that this compound may act, at least in part, by activating PPAR-γ. ontosight.ai However, unlike traditional thiazolidinediones (TZDs), which are full PPARγ agonists, this compound has been observed to prevent weight gain, hinting at an alternative or additional mechanism of action. wikipedia.orgontosight.ai It is hypothesized that this compound's beneficial effects on glucose homeostasis and insulin sensitivity might stem from its partial agonism on PPAR-γ and potential agonism on PPAR-α receptors. ontosight.ai Specifically, iso-cohumulone isomers, components of this compound, have been identified to suppress inflammatory processes through agonist action on gamma-type PPARs.
This compound has been identified as an activator of G Protein-Coupled Receptor 120 (GPR120), a receptor expressed in macrophages, intestinal L cells, and adipocytes, known for its role in mediating anti-inflammatory and insulin-sensitizing effects of omega-3 fatty acids. The activation of GPR120 by this compound is associated with the regulation of glucagon-like peptide-1 (GLP-1) secretion. wikipedia.org Given that GPR120 plays a significant role in glucose homeostasis and insulin sensitivity, its activation by this compound suggests a novel target for metabolic health. Additionally, GPR120 activation has been linked to a reduction in TAB1/TAK1 activation and inhibition of the NF-κB signaling pathway in macrophages.
This compound has been shown to activate the phosphorylation of Adenosine Monophosphate-Activated Protein Kinase (AMPK) in muscle cells (C2C12). AMPK is a critical energy-sensing enzyme that plays a central role in regulating cellular energy metabolism. Its activation is typically observed when intracellular energy levels are low, and it is involved in counter-regulatory responses aimed at restoring euglycemia. This phosphorylation by this compound highlights its potential role in modulating energy balance and glucose metabolism.
Beyond its direct inhibition of the NF-κB pathway, this compound broadly modulates signal transduction pathways that regulate various inflammatory mediators. It effectively inhibits the formation of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), and reduces the abundance of cyclooxygenase-2 (COX-2) protein, although it does not directly inhibit the COX-2 enzyme. nih.govnih.gov
This compound also inhibits the production of several key inflammatory cytokines and chemokines. In rheumatoid arthritis synovial fibroblasts (RASFs), it inhibits interleukin-1β (IL-1β)-induced prostaglandin E2 (PGE2), matrix metalloproteinase 3 (MMP-3), interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemotactic protein 1 (MCP-1), as well as RANTES. libretexts.org Similar inhibitory effects have been observed on TNF-α-mediated inflammatory markers, including PGE2, MMP-3, IL-6, IL-8, and MCP-1. Furthermore, this compound attenuates TNF-α-activated inflammation, endothelial-monocyte interactions, and the expression of matrix metalloproteinase-9 (MMP-9). libretexts.orgamericanelements.comnih.gov It also suppresses LPS-stimulated TNF-α and IL-6 production in isolated peripheral blood mononuclear cells (PBMC). nih.govnih.gov
Enzyme and Kinase Inhibition Profiles of this compound
This compound acts as a multikinase inhibitor, targeting several protein kinases crucial for inflammatory signaling. Its inhibitory effects are quantitative and dose-dependent.
Detailed Research Findings on Kinase Inhibition: In cell-free assays, this compound has been shown to inhibit the activity of several kinases involved in the NF-κB pathway and inflammatory responses. nih.govnih.govnih.gov
Table 1: Kinase Inhibition Profile of this compound (THIAA)
| Kinase Target | IC50 (µg/mL) | Reference |
| BTK | 41 | nih.gov |
| SyK | 60 | nih.gov |
| Bmx | 87 | |
| PI3Kβ | 54 | nih.gov |
| PI3Kδ | 15 | nih.gov |
| PI3Kγ | 15 | nih.gov |
| PDK1 | 53 | nih.gov |
| PKBβ | 30 | nih.gov |
| GSK3α | 28 | nih.gov |
| GSK3β | 17 | nih.gov |
Note: IC50 (Half Maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. nih.gov
Beyond kinases, this compound also inhibits the activity of matrix metalloproteinases, specifically MMP-3 and MMP-9, which are involved in tissue remodeling and inflammatory processes. libretexts.orgamericanelements.com
Compound Names and PubChem CIDs
Inhibition of Spleen Tyrosine Kinase (Syk) and Bruton's Tyrosine Kinase (Btk)
This compound has been shown to inhibit the activity of both Spleen Tyrosine Kinase (Syk) and Bruton's Tyrosine Kinase (Btk) in cell-free assays. researchgate.netnih.govresearchgate.netnus.edu.sgresearchgate.net Specifically, this compound inhibited Btk activity at concentrations of 25 and 50 µg/ml, and Syk activity at 50 µg/ml. researchgate.net Both Syk and Btk are non-receptor tyrosine kinases that play critical roles in various immune cell signaling pathways, including B-cell receptor signaling, and are implicated in inflammatory and autoimmune disorders. lymphoma.org.aunih.govfrontiersin.orgnih.gov
Table 1: Inhibition of Syk and Btk by this compound
| Kinase | This compound Concentration (µg/ml) | Effect | Reference |
| Btk | 25, 50 | Inhibited activity | researchgate.net |
| Syk | 50 | Inhibited activity | researchgate.net |
Phosphatidylinositol 3-Kinase (PI3K) Isoform Inhibition
This compound also inhibits various isoforms of Phosphatidylinositol 3-Kinase (PI3K). researchgate.netnih.govresearchgate.net Cell-free assays demonstrated that this compound inhibited PI3K-β, PI3K-γ, and PI3K-δ isoforms at concentrations of 25 and 50 µg/ml. researchgate.net PI3K signaling is a highly conserved pathway involved in cell proliferation, survival, and immune responses, with different isoforms playing distinct roles in various tissues and diseases. cancernetwork.comnih.govnih.govjtgga.org
Table 2: Inhibition of PI3K Isoforms by this compound
| PI3K Isoform | This compound Concentration (µg/ml) | Effect | Reference |
| PI3K-β | 25, 50 | Inhibited activity | researchgate.net |
| PI3K-γ | 50 | Inhibited activity | researchgate.net |
| PI3K-δ | 50 | Inhibited activity | researchgate.net |
Glycogen Synthase Kinase 3 (GSK3) Inhibition and Beta-Catenin Phosphorylation
This compound has been shown to inhibit Glycogen Synthase Kinase 3 (GSK3), specifically GSK3-α and GSK3-β, in a dose-dependent manner, with effective concentrations ranging from 5 to 50 µg/ml in cell-free assays. researchgate.net GSK3 is a constitutively active kinase that plays a crucial role in numerous cellular processes, including the Wnt/β-catenin signaling pathway. plos.orgmdpi.comelifesciences.org Inhibition of GSK3 typically leads to the stabilization of β-catenin by preventing its phosphorylation, which would otherwise mark it for degradation. plos.orgmdpi.comnih.govplos.org Studies using Western blot analysis in RAW 264.7 cells demonstrated that this compound inhibited the phosphorylation of β-catenin, a known GSK3 substrate, at concentrations of 1 to 20 µg/ml. researchgate.net
Table 3: Inhibition of GSK3 Isoforms and Beta-Catenin Phosphorylation by this compound
| Target | This compound Concentration (µg/ml) | Effect | Reference |
| GSK3-α | 5-50 | Inhibited activity | researchgate.net |
| GSK3-β | 5-50 | Inhibited activity | researchgate.net |
| β-catenin phosphorylation | 1-20 | Inhibited (in RAW 264.7 cells) | researchgate.net |
Matrix Metalloproteinase (MMP) and Tartrate-Resistant Acid Phosphatase (TRAP) Activity Modulation
This compound modulates the activity of Matrix Metalloproteinases (MMPs) and Tartrate-Resistant Acid Phosphatase (TRAP). It has been shown to inhibit the expression and activity of MMP-9. mdpi.comportlandpress.comnih.govahajournals.orggoogleapis.com MMPs are a family of zinc-dependent enzymes involved in the degradation of the extracellular matrix, playing significant roles in tissue remodeling and inflammatory processes. mdpi.commdpi.comd-nb.infoclinicsinoncology.com In rheumatoid arthritis synovial fibroblasts (RASFs) stimulated with IL-1β, this compound inhibited the formation of MMP-3 in a dose-dependent manner at concentrations of 5-20 µg/ml. researchgate.net
TRAP is an enzyme characteristic of osteoclasts, involved in the degradation of mineralized bone matrix, and its activity is closely linked to osteoclast function and bone resorption. nih.govresearchgate.netsunlongbiotech.comwikipedia.orgleicabiosystems.com While the provided search results confirm this compound's effect on MMPs, specific data on its direct modulation of TRAP activity were not explicitly detailed in the search snippets, though its broader effects on bone and cartilage degradation are mentioned in the context of its multi-kinase inhibition. researchgate.netresearchgate.netresearchgate.netdntb.gov.ua
Table 4: Modulation of MMP Activity by this compound
| Target | This compound Concentration (µg/ml) | Effect | Context | Reference |
| MMP-9 | 1-20 | Inhibited expression and activity | Endothelial and monocyte cell models | mdpi.com |
| MMP-3 | 5-20 | Inhibited formation | IL-1β-stimulated RASFs | researchgate.net |
Regulation of Gene Expression and Protein Abundance by this compound
This compound significantly influences the expression of various genes and the abundance of proteins involved in inflammatory and immune responses. mdpi.comresearchgate.netnih.gov
Effects on Pro-inflammatory Cytokine and Chemokine Expression (e.g., IL-6, RANTES, TNF-α, IL-1β, MCP-1, IL-8)
This compound effectively inhibits the expression of numerous pro-inflammatory cytokines and chemokines. In human aortic endothelial cells (HAECs) and THP-1 monocytes, this compound inhibited the TNF-α-induced expression of inflammatory factors such as IL-1β, MCP-1, and RANTES at concentrations of 1–20 µg/ml. mdpi.com It also inhibited the expression of IL-6, IL-8, MCP-1, RANTES, IL-1β, IL-10, and MIP-1α in endothelial and monocyte cell models. mdpi.commdpi.com
In LPS-stimulated RAW 264.7 macrophages, this compound dose-dependently inhibited the production of TNF-α and IL-6. researchgate.netnih.govresearchgate.net Furthermore, in IL-1β-stimulated rheumatoid arthritis synovial fibroblasts (RASFs), this compound at concentrations of 5-20 µg/ml inhibited the formation of IL-6, IL-8, RANTES, and MCP-1 in a dose-dependent manner. researchgate.net Its efficacy at higher concentrations was comparable to or better than that of 10 µM parthenolide (B1678480). researchgate.net
Table 5: Effects of this compound on Pro-inflammatory Cytokine and Chemokine Expression
| Inflammatory Mediator | This compound Concentration (µg/ml) | Cell Model/Context | Effect | Reference |
| IL-1β | 1-20 | TNF-α-induced HAECs and THP-1 cells | Inhibited expression | mdpi.com |
| MCP-1 | 1-20 | TNF-α-induced HAECs and THP-1 cells | Inhibited expression | mdpi.com |
| RANTES | 1-20 | TNF-α-induced HAECs and THP-1 cells | Inhibited expression | mdpi.com |
| IL-6 | 1-20 | Endothelial and monocyte cell models | Inhibited expression | mdpi.com |
| IL-8 | 1-20 | Endothelial and monocyte cell models | Inhibited expression | mdpi.com |
| IL-10 | 1-20 | Endothelial and monocyte cell models | Inhibited expression | mdpi.com |
| MIP-1α | 1-20 | Endothelial and monocyte cell models | Inhibited expression | mdpi.com |
| TNF-α | Not specified (dose-dependent) | LPS-stimulated RAW 264.7 macrophages | Inhibited production | researchgate.netnih.govresearchgate.net |
| IL-6 | Not specified (dose-dependent) | LPS-stimulated RAW 264.7 macrophages | Inhibited production | researchgate.netnih.govresearchgate.net |
| IL-6 | 5-20 | IL-1β-stimulated RASFs | Inhibited formation | researchgate.net |
| IL-8 | 5-20 | IL-1β-stimulated RASFs | Inhibited formation | researchgate.net |
| RANTES | 5-20 | IL-1β-stimulated RASFs | Inhibited formation | researchgate.net |
| MCP-1 | 5-20 | IL-1β-stimulated RASFs | Inhibited formation | researchgate.net |
Cyclooxygenase-2 (COX-2) Protein Abundance Modulation
This compound has been found to modulate Cyclooxygenase-2 (COX-2) protein abundance. In LPS-stimulated RAW 264.7 macrophages, pre-treatment with this compound resulted in a dose-dependent decrease in COX-2 protein abundance, which coincided with a decrease in prostaglandin E2 (PGE2) production. researchgate.netnih.govresearchgate.net This suggests that this compound inhibits PGE2 levels by inhibiting LPS-mediated COX-2 protein induction, rather than directly inhibiting COX-2 enzymatic activity. researchgate.net COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation. biosb.comwjgnet.com
Table 6: Modulation of COX-2 Protein Abundance by this compound
| Target | This compound Concentration | Cell Model/Context | Effect | Reference |
| COX-2 protein abundance | Dose-dependent | LPS-stimulated RAW 264.7 macrophages | Dose-dependent decrease | researchgate.netnih.govresearchgate.net |
| PGE2 production | Dose-dependent | LPS-stimulated RAW 264.7 macrophages | Dose-dependent decrease (concomitant with COX-2) | researchgate.netnih.govresearchgate.net |
Preclinical Efficacy Studies of Meta060
In Vivo Animal Model Studies
Impact of META060 on Metabolic Homeostasis in Diet-Induced Models
This compound has been extensively investigated for its beneficial effects on metabolic parameters, particularly in diet-induced obesity and insulin (B600854) resistance models.
Studies in high-fat diet (HFD)-fed mice have consistently shown that this compound supplementation significantly reduces body weight gain and inhibits fat accumulation. In a 14-week study, HFD-fed mice administered this compound exhibited a significantly lower mean weight (30.58 ± 0.5 g) compared to HFD-only fed mice (37.88 ± 0.7 g, P < 0.05) universiteitleiden.nlresearchgate.netnih.gov. This represented a 19% reduction in body weight compared to HFD-fed controls universiteitleiden.nl. The effect of this compound on weight gain was observed to be significant after just three weeks of supplementation and was sustained for up to 20 weeks universiteitleiden.nlnih.gov. Furthermore, upon cessation of this compound feeding, mice rapidly began to regain weight, indicating the compound's sustained influence on weight management universiteitleiden.nl.
Table 1: Impact of this compound on Body Weight in HFD-Fed Mice (14 Weeks)
| Group | Mean Body Weight (g) ± SE | Weight Reduction vs. HFD (%) |
| HFD-fed | 37.88 ± 0.7 | — |
| HFD + this compound | 30.58 ± 0.5 | 19 |
| LFD-fed | 29.71 ± 0.7 | — |
Table 2: Impact of this compound on Adipose Tissue Mass in HFD-Fed Mice
| Adipose Tissue Type | HFD-fed (g) ± SE | HFD + this compound (g) ± SE | P-value |
| Gonadal WAT | 2.40 ± 0.09 | 1.17 ± 0.2 | <0.001 |
| Subcutaneous WAT | 1.53 ± 0.2 | 0.47 ± 0.09 | <0.001 |
This compound has been shown to improve glucose homeostasis and insulin sensitivity in rodent models of diet-induced metabolic dysfunction. After 14 weeks of diet intervention, fasting blood glucose concentrations in this compound-supplemented mice were significantly lower (4.5 ± 0.3 mM) compared to HFD-fed mice (5.9 ± 0.3 mM; P<0.05) universiteitleiden.nl. Similarly, fasting insulin concentrations were significantly reduced in this compound-supplemented mice (0.14 ± 0.05 ng/mL) versus HFD-fed mice (0.42 ± 0.09 ng/mL; P<0.001) universiteitleiden.nl. These findings indicate that long-term this compound supplementation increased insulin sensitivity in HFD-fed mice universiteitleiden.nl.
Furthermore, this compound improved glucose tolerance, with effects comparable to those observed with rosiglitazone (B1679542) treatment universiteitleiden.nlresearchgate.netnih.gov. The area under the curve (AUC) for glucose during an oral glucose challenge was comparable between control (CT) mice and HFD-META060 mice, whereas it was significantly elevated in HFD-only mice plos.org. This compound also normalized insulin sensitivity markers in obese and type 2 diabetic mice uclouvain.benih.gov.
Table 3: Impact of this compound on Fasting Glucose and Insulin in HFD-Fed Mice (14 Weeks)
| Parameter | HFD-fed (Mean ± SE) | HFD + this compound (Mean ± SE) | P-value |
| Fasting Glucose | 5.9 ± 0.3 mM | 4.5 ± 0.3 mM | <0.05 |
| Fasting Insulin | 0.42 ± 0.09 ng/mL | 0.14 ± 0.05 ng/mL | <0.001 |
This compound has been shown to protect against high-fat diet-induced metabolic endotoxemia, a condition linked to low-grade inflammation and metabolic disorders plos.orguclouvain.benih.gov. This protective effect is associated with improvements in gut barrier integrity. This compound treatment reduced portal plasma lipopolysaccharide (LPS) levels and decreased gut permeability in obese and type 2 diabetic mice plos.orguclouvain.benih.gov.
The improvement in gut barrier function was further evidenced by higher levels of intestinal tight junction proteins, specifically Zonula occludens-1 (ZO-1) and occludin plos.orguclouvain.benih.gov. Additionally, this compound tended to increase intestinal alkaline phosphatase (IAP) activity by approximately 25% in HFD-fed mice compared to the HFD group (HFD-META060: 17.18 ± 1.42 nmoles of hydrolyzed substrates/min per mg of proteins vs. HFD: 13.98 ± 0.69; P=0.07) plos.org.
Beyond gut barrier effects, this compound also modulated plasma cytokine levels. It increased the plasma level of the anti-inflammatory cytokine interleukin-10 (IL-10) by about 46% in HFD-META060 mice (106.3 ± 13.2 pg/ml) compared to HFD mice (72.7 ± 3.9 pg/ml; P=0.07) plos.org. Concurrently, this compound decreased the plasma level of the pro-inflammatory cytokine granulocyte colony-stimulating factor (G-CSF) plos.orguclouvain.benih.gov.
Anti-inflammatory Efficacy in Preclinical Disease Models
This compound has demonstrated anti-inflammatory properties in various preclinical models of inflammation.
In models of acute inflammation, oral administration of this compound effectively reduced paw swelling in mice with carrageenan-induced inflammation nih.gov. This effect was observed to be similar to that of aspirin, a known anti-inflammatory agent nih.gov. Beyond in vivo models, this compound has also been shown to inhibit the activity of kinases associated with inflammation, such as spleen tyrosine kinase (Syk), Bruton's tyrosine kinase (Btk), phosphatidylinositol 3-kinase (PI 3-kinase), and glycogen (B147801) synthase kinase 3 (GSK3) nih.gov. It also inhibited the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), matrix metalloproteinase 3 (MMP-3), interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemotactic protein 1 (MCP-1) in human rheumatoid arthritis synovial fibroblasts (RASFs) stimulated with IL-1β nih.govresearchgate.net.
Reduction of Chronic Inflammatory Arthritic Conditions and Joint Degradation (e.g., CIA)
Preclinical studies have extensively investigated this compound's role in reducing chronic inflammatory arthritic conditions and joint degradation, particularly in models of collagen-induced arthritis (CIA).
In Vitro Findings: In vitro research has shown that this compound effectively inhibits osteoclastogenesis, as evidenced by a reduction in the transformation of RAW 264.7 cells into osteoclasts and decreased tartrate-resistant acid phosphatase (TRAP) activity. nih.govresearchgate.net Furthermore, in human rheumatoid arthritis synovial fibroblasts (RASFs), this compound inhibited the production of several interleukin-1β (IL-1β)-activated inflammatory markers. These include prostaglandin E2 (PGE2), matrix metalloproteinase 3 (MMP-3), interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemotactic protein 1 (MCP-1). The efficacy of this compound at higher concentrations was comparable to or even superior to that of parthenolide (B1678480) in inhibiting these inflammatory markers. nih.govresearchgate.netresearchgate.net
In Vivo Findings (Collagen-Induced Arthritis Model): In mouse models of collagen-induced arthritis (CIA), this compound significantly reduced the arthritis index, indicating a decrease in disease severity. nih.govresearchgate.net Treatment with this compound also led to a notable reduction in bone, joint, and cartilage degradation, which are hallmarks of chronic inflammatory arthritis. nih.govresearchgate.net Moreover, serum IL-6 concentrations in these CIA mice were inhibited in a dose-dependent manner following this compound administration. nih.govresearchgate.netresearchgate.net In a model of acute inflammation (carrageenan-induced paw swelling), oral administration of this compound reduced paw swelling to an extent similar to that observed with aspirin. nih.govresearchgate.net
The detailed research findings from in vitro and in vivo studies are summarized in the table below:
| Study Type | Model/Cell Line | Key Findings | References |
| In Vitro | RAW 264.7 macrophages | Inhibited osteoclastogenesis (decreased transformation to osteoclasts, reduced TRAP activity) | nih.govresearchgate.net |
| In Vitro | Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | Inhibited IL-1β-activated PGE2, MMP-3, IL-6, IL-8, MCP-1 | nih.govresearchgate.netresearchgate.net |
| In Vivo | Collagen-Induced Arthritis (CIA) mouse model | Significantly reduced arthritis index | nih.govresearchgate.net |
| In Vivo | Collagen-Induced Arthritis (CIA) mouse model | Decreased bone, joint, and cartilage degradation | nih.govresearchgate.net |
| In Vivo | Collagen-Induced Arthritis (CIA) mouse model | Dose-dependent inhibition of serum IL-6 concentrations | nih.govresearchgate.netresearchgate.net |
| In Vivo | Carrageenan-induced acute inflammation mouse model | Reduced paw swelling (comparable to aspirin) | nih.govresearchgate.net |
Other Preclinical Therapeutic Potential of this compound in Disease Models (e.g., Hepatocellular Carcinoma)
Beyond its effects on inflammatory arthritis, this compound has shown preclinical therapeutic potential in other disease models, including hepatocellular carcinoma (HCC). This compound is identified as an isomerized alpha-bitter acid (α-BA), which are compounds derived from hops. spandidos-publications.comuni-regensburg.de
Studies have demonstrated that hop bitter acids, including those related to this compound, exhibit anti-tumorigenic effects on HCC cells in vitro. These compounds have been shown to inhibit the proliferation and migration of HCC cell lines. spandidos-publications.com Mechanistically, these bitter acids interfere with critical signaling pathways involved in tumor development and progression, such as the inhibition of ERK1/2 phosphorylation, downregulation of AP-1 activity, and alleviation of nuclear factor κB (NFκB) activity in HepG2 cells. spandidos-publications.com
Serum concentrations of 4–15 μg/ml of isomerized α-BA (referred to as this compound) were detected in men after a single oral uptake of 940 mg. These concentrations fall within the range where bitter acids demonstrate anti-tumorigenic effects on HCC cells in preclinical settings. spandidos-publications.comuni-regensburg.de These findings suggest that bitter acids, including this compound, could potentially serve as functional nutrients for both the prevention and treatment of HCC. spandidos-publications.com
Advanced Research Methodologies in Meta060 Studies
Biochemical and Molecular Biology Techniques Utilized in META060 Research
To understand the impact of this compound at a subcellular level, researchers utilize a variety of biochemical and molecular biology techniques. These methods are crucial for identifying the specific pathways and molecules that are modulated by the compound.
One of the primary techniques used is quantitative real-time polymerase chain reaction (qPCR) . This method allows for the precise measurement of messenger RNA (mRNA) expression levels of specific genes, offering insights into how this compound affects gene transcription. For instance, studies have used qPCR to analyze the expression of genes involved in fatty acid metabolism, such as acyl-CoA oxidase (ACO) and fatty acid translocase (FAT/CD36). Research has also focused on genes related to intestinal barrier integrity, where this compound was found to increase the mRNA levels of tight junction proteins like Zonula occludens-1 (ZO-1) and Occludin in the jejunum of high-fat diet-fed mice. nih.govresearchgate.net
Western blotting is another cornerstone technique, used to detect and quantify specific proteins. This method complements qPCR by confirming whether changes in gene expression translate to changes in protein levels. In this compound research, western blotting has been instrumental in demonstrating an increased expression of the Occludin protein in the insoluble cellular fraction of jejunum tissue, which supports the findings from mRNA analysis and points to a strengthening of the gut barrier. nih.gov
Enzyme-linked immunosorbent assays (ELISA) are frequently employed to measure the concentration of cytokines and other proteins in plasma or cell culture media. This technique has been used to show that this compound treatment can increase the plasma levels of the anti-inflammatory cytokine interleukin-10 (IL-10) while decreasing the pro-inflammatory cytokine granulocyte colony-stimulating factor (G-CSF). frontiersin.org
Broader analyses often include colorimetric and enzymatic assays to measure various metabolic parameters. nih.gov For example, assays to determine plasma lipopolysaccharide (LPS) levels are critical for studies on metabolic endotoxemia, and research has shown that this compound can reduce these levels in animal models. researchgate.net
In Vitro and Ex Vivo Assay Systems for Mechanistic Elucidation of this compound
In vitro (cell-based) and ex vivo (tissue-based) assays are fundamental for dissecting the specific cellular mechanisms of this compound without the complexities of a whole organism. These systems allow for controlled experiments to pinpoint molecular targets and cellular responses.
A key area of in vitro investigation has been the anti-inflammatory effects of this compound. Studies have utilized the RAW 264.7 macrophage cell line stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. nih.gov In this model, this compound was shown to dose-dependently inhibit the production of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.gov It also reduced the expression of cyclooxygenase-2 (COX-2) protein, a key enzyme in the inflammatory pathway. nih.gov These studies suggest that this compound's anti-inflammatory activity is mediated, at least in part, through the inhibition of the NF-κB signaling pathway. researchgate.net
To explore its effects on metabolic regulation, researchers have used various endocrine cell models. The human intestinal L-cell line, NCI-H716 , has been used to demonstrate that this compound can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in glucose homeostasis. nih.govnih.gov Furthermore, studies using the 3T3-L1 adipocyte cell line have shown that this compound can stimulate lipogenesis. nih.gov A significant finding from in vitro work is the identification of G protein-coupled receptor 120 (GPR120) as a target for this compound, positioning it as a novel natural agonist for this receptor involved in anti-inflammatory and insulin-sensitizing effects. nih.gov
While specific studies applying the Caco-2 cell line —a widely accepted model for the intestinal epithelial barrier—to this compound are not extensively detailed in published literature, this system is a standard for assessing intestinal permeability and nutrient transport. nih.gov It is an ideal platform for future studies to directly measure the effects of this compound on transepithelial electrical resistance (TEER) and the flux of paracellular markers to further substantiate its role in enhancing gut barrier function.
Similarly, ex vivo gut permeability assays , which involve mounting a segment of intestinal tissue in a specialized chamber (e.g., an Ussing chamber) to measure the passage of molecules across the mucosa, represent a powerful tool to corroborate in vivo findings. This methodology provides a bridge between cell culture and whole-animal studies, allowing for the direct assessment of tissue-level barrier function under controlled conditions.
Computational Chemistry and Molecular Modeling Approaches for this compound
While published research specifically detailing computational chemistry and molecular modeling studies for this compound is limited, these in silico approaches are invaluable for predicting and explaining the molecular interactions of compounds with their biological targets.
Based on experimental observations, a primary area for computational investigation would be the interaction of this compound's constituent tetrahydro-iso-alpha-acids with Peroxisome Proliferator-Activated Receptors (PPARs) . It has been speculated that this compound's ability to improve glucose homeostasis and insulin (B600854) sensitivity may be due to partial agonism on PPAR-γ and agonism on PPAR-α. mdpi.comMolecular docking simulations could be employed to predict the binding poses and affinities of this compound components within the ligand-binding domains of these nuclear receptors. Such studies would compare the interactions of this compound with those of known agonists, like rosiglitazone (B1679542) for PPAR-γ, to provide a structural basis for its observed biological effects. mdpi.comnih.gov
Molecular dynamics (MD) simulations could further refine these findings by simulating the dynamic behavior of the ligand-receptor complex over time. This would help assess the stability of the predicted binding poses and reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for receptor activation.
Furthermore, structure-activity relationship (SAR) studies could be performed in silico. By computationally modifying the chemical structure of the tetrahydro-iso-alpha-acids (e.g., altering side chains), researchers could predict how these changes might affect binding affinity and efficacy, thereby guiding the synthesis of potentially more potent derivatives. One study utilized an in silico metabolism prediction software, "MetaPred," which suggested that cytochrome P450 2C9 was a primary enzyme responsible for the oxidation of related iso-alpha-acids, showcasing the utility of computational tools in predicting metabolic fate. mdpi.com
Animal Model Design and Assessment Parameters in this compound Investigations
Animal models are indispensable for evaluating the systemic effects of this compound on obesity, insulin resistance, and related metabolic disorders. The most common model involves using mice, such as the C57BL/6J strain , fed a high-fat diet (HFD). researchgate.netmdpi.com This diet induces a phenotype that mimics human metabolic syndrome, including weight gain, adiposity, glucose intolerance, and low-grade inflammation.
In these studies, mice are typically divided into several groups: a control group on a standard chow diet, an HFD group, and one or more HFD groups supplemented with this compound. nih.govplos.org Often, a positive control group receiving a known therapeutic agent, such as the PPAR-γ agonist rosiglitazone , is included for comparison. mdpi.com
A comprehensive set of parameters is assessed to determine the efficacy of the intervention.
Body Composition and Weight:
Body weight gain is monitored regularly throughout the study period. nih.govplos.org
Adipose tissue mass is measured at the end of the study, often distinguishing between subcutaneous, visceral, and epididymal fat depots. mdpi.comresearchgate.net
Metabolic Function:
An oral glucose tolerance test (OGTT) is performed to assess the ability to clear a glucose load from the blood, providing a measure of glucose homeostasis. mdpi.complos.org
Fasting blood glucose and insulin levels are measured to evaluate baseline glycemic control. mdpi.com
The Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) is calculated from fasting glucose and insulin levels to quantify insulin resistance. plos.org
Indirect calorimetry is used to measure energy expenditure, oxygen consumption (VO2), carbon dioxide production (VCO2), and to calculate the respiratory exchange ratio (RER) , which indicates metabolic flexibility and substrate utilization (carbohydrate vs. fat oxidation). mdpi.com
Inflammation and Gut Barrier Function:
Plasma lipopolysaccharide (LPS) levels are measured as an indicator of metabolic endotoxemia, which is linked to gut permeability. nih.govplos.org
Intestinal permeability is assessed by analyzing the expression of tight junction proteins (e.g., ZO-1, Occludin) in intestinal tissue. plos.org
Plasma cytokine levels (e.g., IL-10, G-CSF) are quantified to evaluate the systemic inflammatory state. nih.gov
The data gathered from these animal models provide crucial preclinical evidence of this compound's potential therapeutic value in managing obesity and related metabolic conditions.
Table of Findings from Animal Studies on this compound
| Parameter | Model | Observation with this compound Treatment | Reference |
|---|---|---|---|
| Body Weight Gain | High-Fat Diet-Fed Mice | Significantly reduced compared to HFD controls | plos.org |
| Adiposity Index | High-Fat Diet-Fed Mice | Significantly decreased | plos.org |
| Glucose Tolerance (OGTT) | High-Fat Diet-Fed Mice | Improved; normalized fasting glycemia | plos.org |
| Insulin Resistance (HOMA-IR) | High-Fat Diet-Fed Mice | Normalized; similar to control diet mice | plos.org |
| Metabolic Endotoxemia (Plasma LPS) | High-Fat Diet-Fed Mice | Significantly reduced | nih.govplos.org |
| Gut Tight Junction Proteins (ZO-1, Occludin) | High-Fat Diet-Fed Mice | mRNA and protein expression increased | plos.org |
| Plasma Cytokines | High-Fat Diet-Fed Mice | Increased anti-inflammatory IL-10; Decreased pro-inflammatory G-CSF | nih.gov |
| Metabolic Flexibility (RER) | High-Fat Diet-Fed Mice | Increased, indicating improved ability to switch between fuel sources | mdpi.com |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound (tetrahydro-iso-alpha acids) |
| Acyl-CoA oxidase (ACO) |
| Fatty acid translocase (FAT/CD36) |
| Zonula occludens-1 (ZO-1) |
| Occludin |
| Interleukin-10 (IL-10) |
| Granulocyte colony-stimulating factor (G-CSF) |
| Lipopolysaccharide (LPS) |
| Prostaglandin E2 (PGE2) |
| Nitric oxide (NO) |
| Cyclooxygenase-2 (COX-2) |
| Glucagon-like peptide-1 (GLP-1) |
Future Research Perspectives and Directions for Meta060
Unexplored Mechanistic Pathways of META060 Action
While initial research has shed light on some mechanistic aspects of this compound, a comprehensive understanding of its action pathways is still evolving. This compound has been shown to inhibit lipopolysaccharide (LPS)-stimulated prostaglandin (B15479496) E2 (PGE2) production, nitric oxide formation, and cyclooxygenase 2 (COX-2) abundance in macrophages plos.org. Furthermore, it exerts anti-inflammatory activity by reducing tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) production in peripheral blood mononuclear cells plos.org. Investigations have also revealed its capacity to inhibit the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB) pathway plos.orgresearchgate.net. Beyond inflammation, this compound has been observed to increase intestinal alkaline phosphatase (IAP) activity, a factor linked to gut barrier integrity and LPS detoxification plos.org.
Future research should delve deeper into the precise molecular interactions that underpin these effects. For instance, while NF-κB inhibition is noted, the specific upstream signaling molecules and their modulation by this compound warrant detailed investigation medkoo.com. The exact mechanisms by which this compound improves glucose homeostasis and metabolic flexibility in high-fat diet-fed mice, beyond its impact on insulin (B600854) sensitivity markers, require further elucidation nih.gov. Identifying potential off-target effects or synergistic interactions with other cellular pathways could reveal a broader therapeutic scope or refine its application scribd.com. Advanced biochemical and cell-based assays could be employed to map the complete signaling cascade affected by this compound, moving beyond correlative observations to establish definitive causal links in its mechanistic profile.
Identification of Novel Molecular Targets for this compound
This compound has been characterized as a multi-kinase inhibitor, demonstrating inhibitory activity against kinases such as spleen tyrosine kinase, Bruton's tyrosine kinase, phosphatidylinositol 3-kinase, and GSK3, which are associated with inflammatory diseases like rheumatoid arthritis scribd.com. However, given its complex nature as a hop extract and its diverse biological effects, it is highly probable that additional, as yet unidentified, molecular targets contribute to its therapeutic efficacy.
Future research should focus on comprehensive target deconvolution strategies. Techniques such as affinity chromatography coupled with mass spectrometry (pull-down assays), thermal proteome profiling (TPP), and activity-based protein profiling (ABPP) could be employed to systematically identify novel protein targets that directly bind to or are modulated by this compound. Furthermore, phenotypic screening approaches, where this compound's effects are observed in various disease models, followed by reverse genetics or CRISPR-Cas9 screens, could pinpoint previously unknown cellular pathways or proteins critical to its action. Understanding the full spectrum of its molecular targets will be crucial for optimizing its therapeutic applications and potentially developing more potent analogs scribd.com.
Integration of Omics Technologies in this compound Efficacy Studies
The integration of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to comprehensively understand this compound's efficacy and its systemic impact. While some studies have touched upon metabolomics in the context of hop extracts, a dedicated omics-driven approach for this compound is critical.
Future efficacy studies should systematically integrate these technologies to provide a holistic view of this compound's effects at a molecular level. Transcriptomic analysis (e.g., RNA-seq) can reveal global gene expression changes induced by this compound, identifying key regulatory networks and pathways. Proteomics (e.g., mass spectrometry-based proteomics) can quantify protein expression and post-translational modifications, offering insights into protein function and signaling pathway activation. Metabolomics can provide a snapshot of metabolic alterations, identifying biomarkers of response or resistance. Integrating these multi-omics datasets through bioinformatics and systems biology approaches can uncover complex biological signatures, identify novel biomarkers for patient stratification, and elucidate the broader physiological impact of this compound beyond its known targets. This integrated approach will be crucial for understanding the full spectrum of its therapeutic effects and potential off-target activities.
Translational Research Frameworks for this compound
Translational research is paramount to bridge the gap between promising preclinical findings and potential clinical application of this compound. The robust preclinical data demonstrating its effects on obesity, insulin resistance, and inflammation provide a strong foundation for moving towards human studies plos.orgmdpi.comnih.govscribd.com.
A well-defined translational research framework for this compound should prioritize several key areas. Firstly, the identification and validation of robust biomarkers of efficacy and response are crucial. These biomarkers, potentially derived from omics studies, could enable patient stratification in future clinical trials, ensuring that this compound is administered to individuals most likely to benefit. Secondly, detailed pharmacokinetic and pharmacodynamic studies in relevant preclinical species are necessary to inform initial human study design, focusing on absorption, distribution, metabolism, and excretion profiles. Thirdly, the development of standardized and well-characterized formulations of this compound, ensuring consistency and bioavailability, is essential for reproducible research and eventual clinical use. Finally, establishing clear clinical endpoints and developing appropriate methodologies for assessing efficacy in human populations, based on the preclinical observations, will be critical for designing early-phase clinical trials.
Q & A
Q. What protocols ensure reproducibility in this compound’s anti-inflammatory assays?
- Methodological Answer : Adopt standardized guidelines (e.g., ARRIVE for in vivo studies):
- Blinding : Randomize treatment groups and mask sample labels during analysis.
- Reagent validation : Certify antibody lot numbers and cell line authenticity (STR profiling).
Publish step-by-step protocols on platforms like Protocols.io .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
